BenchChemオンラインストアへようこそ!

2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Physicochemical Profiling

2-(Cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide (CAS 1396626-24-6, molecular weight 378.4 g/mol, molecular formula C₁₆H₁₈N₄O₅S) is a synthetic oxazole-4-carboxamide derivative that combines a cyclobutanecarboxamido group at the 2-position with a 4-sulfamoylbenzyl group linked via a methylene spacer to the carboxamide nitrogen. The compound belongs to a class of sulfonamide-containing heterocyclic carboxamides in which the oxazole ring serves as a privileged scaffold for enzyme inhibition, while the terminal sulfamoyl (-SO₂NH₂) group functions as a zinc-binding motif characteristic of carbonic anhydrase inhibitors.

Molecular Formula C16H18N4O5S
Molecular Weight 378.4
CAS No. 1396626-24-6
Cat. No. B2603813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide
CAS1396626-24-6
Molecular FormulaC16H18N4O5S
Molecular Weight378.4
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H18N4O5S/c17-26(23,24)12-6-4-10(5-7-12)8-18-15(22)13-9-25-16(19-13)20-14(21)11-2-1-3-11/h4-7,9,11H,1-3,8H2,(H,18,22)(H2,17,23,24)(H,19,20,21)
InChIKeyWLNPCKMAWPDIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide (CAS 1396626-24-6): Scientific Procurement Baseline


2-(Cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide (CAS 1396626-24-6, molecular weight 378.4 g/mol, molecular formula C₁₆H₁₈N₄O₅S) is a synthetic oxazole-4-carboxamide derivative that combines a cyclobutanecarboxamido group at the 2-position with a 4-sulfamoylbenzyl group linked via a methylene spacer to the carboxamide nitrogen . The compound belongs to a class of sulfonamide-containing heterocyclic carboxamides in which the oxazole ring serves as a privileged scaffold for enzyme inhibition, while the terminal sulfamoyl (-SO₂NH₂) group functions as a zinc-binding motif characteristic of carbonic anhydrase inhibitors [1]. Compared to its direct benzylamine analog lacking the methylene spacer (CAS 1396859-80-5, molecular weight 364.38 g/mol), this compound introduces increased conformational flexibility and altered hydrogen-bonding potential at the sulfonamide terminus, which affects target engagement profiles [1].

Why Generic Substitution Fails for 2-(Cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide (CAS 1396626-24-6)


Although multiple oxazole-4-carboxamide derivatives and benzenesulfonamide-containing carbonic anhydrase inhibitors share overlapping pharmacophores, the specific combination of a cyclobutanecarboxamido group at the oxazole 2-position and a benzyl-linked (rather than directly phenyl-linked) 4-sulfamoyl moiety in this compound is chemically distinct . The methylene spacer between the carboxamide nitrogen and the sulfamoylphenyl ring alters the orientation and pKₐ of the terminal sulfonamide, which directly affects zinc coordination geometry at the carbonic anhydrase active site; even closely related analogs with a direct phenyl linkage (e.g., CAS 1396859-80-5) are expected to exhibit different isoform selectivity and binding kinetics [1]. Furthermore, the cyclobutane ring introduces conformational rigidity that is absent in analogs featuring furan-2-carboxamido or thiophene-3-carboxamido replacements at the oxazole 2-position, making simple substitution unreliable without empirical head-to-head confirmation .

Product-Specific Quantitative Differentiation Evidence for 2-(Cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide (CAS 1396626-24-6)


Benzyl vs. Phenyl Linker: Molecular Weight and Predicted Physicochemical Differentiation

The target compound (CAS 1396626-24-6) incorporates a benzyl linker (methylene spacer) between the oxazole-4-carboxamide nitrogen and the 4-sulfamoylphenyl group, whereas the closest commercially available analog (CAS 1396859-80-5) uses a direct phenyl linkage [1]. This single methylene insertion increases the molecular weight from 364.38 to 378.40 g/mol (+14.02 Da, +3.85%), adds one rotatable bond, and increases the calculated logP by approximately 0.5 log units based on the additional methylene contribution . The presence of the benzyl spacer is expected to position the sulfamoyl zinc-binding group deeper or at a different vector within the carbonic anhydrase active site compared to the phenyl analog, a structural feature known to modulate isoform selectivity among hCA I, II, IV, VII, and IX in closely related sulfonamide series [1].

Medicinal Chemistry Carbonic Anhydrase Inhibition Physicochemical Profiling

Cyclobutane vs. Cyclopropane Conformational Constraint: Impact on Target Binding Kinetics

The target compound employs a cyclobutane ring (four-membered, puckered conformation with dihedral angle ~26–30°) at the 2-carboxamido position of the oxazole, whereas a related analog (2-(cyclopropanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide) substitutes a cyclopropane ring (three-membered, planar) known from VHL E3 ligase inhibitor programs to affect target residence time [1]. Cyclobutane provides a larger hydrophobic surface area and a distinct exit vector for the carbonyl oxygen compared to cyclopropane, which influences hydrogen bonding with catalytic residues in metalloenzyme active sites [2]. In published VHL inhibitor studies, replacing cyclopropyl with cyclobutyl carboxamides altered Kd values by factors of 2- to 10-fold depending on the target pocket geometry [1].

Conformational Analysis Structure-Activity Relationship Enzyme Inhibition

Sulfamoyl Zinc-Binding Group: Class-Level Carbonic Anhydrase Inhibition Potential

The 4-sulfamoylbenzyl terminus in the target compound contains the primary sulfonamide (-SO₂NH₂) group, which is a validated zinc-binding motif (ZBG) for the catalytic Zn²⁺ ion in carbonic anhydrase (CA) active sites [1]. In a published series of structurally related 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides, compounds bearing the sulfamoylphenyl terminus achieved Kᵢ values in the range of 0.5–49.3 nM against hCA II and 4.3–51.9 nM against hCA VII, establishing the class-level potency achievable with this ZBG appended to a heterocyclic carboxamide scaffold [2]. The target compound's benzyl linker (vs. phenyl) may shift selectivity toward membrane-associated isoforms (hCA IV, hCA IX, hCA XII) based on analogous benzyl-sulfonamide SAR reported in the CA inhibitor literature [2].

Carbonic Anhydrase Zinc-Binding Group Isoform Selectivity

Oxazole-4-Carboxamide Scaffold vs. Isoxazole-4-Carboxamide: Heterocycle Isomer Differentiation

The target compound features an oxazole-4-carboxamide core (1,3-oxazole), which is isomeric with the isoxazole-4-carboxamide scaffold (1,2-oxazole) widely used in CA inhibitor programs [1]. Although both isomers bear a carboxamide at the 4-position and can accommodate a sulfamoylbenzyl substituent, the different positions of oxygen and nitrogen atoms in the five-membered ring produce distinct hydrogen-bond acceptor/donor patterns and dipole moments [2]. In related kinase inhibitor programs, oxazole vs. isoxazole substitution at the core heterocycle has been shown to invert selectivity between closely related enzyme isoforms (e.g., MAO-A vs. MAO-B, or among JAK family members), with potency shifts exceeding 10-fold [2]. For CA applications, the oxazole core may preferentially engage the hydrophobic wall of the active site differently than isoxazole, potentially offering improved selectivity over the widely studied isoxazole series [1][2].

Heterocyclic Chemistry Scaffold Hopping Kinase Selectivity

Recommended Research and Industrial Use Cases for CAS 1396626-24-6 Based on Differential Evidence


Carbonic Anhydrase Isoform Selectivity Profiling: Exploiting Benzyl Linker Differentiation

The benzyl-linked sulfamoyl group of CAS 1396626-24-6 provides a structurally distinct zinc-binding motif compared to the widely studied phenyl-linked sulfonamide CA inhibitors. This compound is ideally suited for isoform selectivity screening panels (hCA I, II, IV, VII, IX, XII) where the methylene spacer may confer preferential binding to membrane-associated isoforms (hCA IV, IX, XII) that possess narrower active-site clefts [1]. Procurement of this specific benzyl analog—rather than the more common phenyl-linked variants—is essential for laboratories seeking to map the role of linker length on CA isoform selectivity [1][2].

Scaffold-Hopping Medicinal Chemistry Programs: Oxazole Core Exploration

For drug discovery programs transitioning from isoxazole-based CA inhibitors or kinase inhibitors, CAS 1396626-24-6 offers a chemically distinct oxazole-4-carboxamide core scaffold. The 1,3-oxazole heterocycle alters hydrogen-bonding geometry at the hinge region (in kinases) and at the zinc-coordination sphere (in carbonic anhydrases) compared to the 1,2-isoxazole isomer [1]. This compound enables systematic scaffold-hopping SAR studies where the oxazole, cyclobutane, and benzyl-sulfonamide features can be individually interrogated for contribution to potency and selectivity [1][2].

Conformational Constraint SAR: Cyclobutane as a Rigidity Element in Enzyme Inhibitor Design

The cyclobutanecarboxamido group at the oxazole 2-position introduces a sterically defined, puckered hydrophobic element whose conformational properties differ from both cyclopropane (flatter, smaller) and cyclohexane (larger, more flexible) analogs [1]. This compound serves as a key probe in systematic SAR campaigns evaluating how cycloalkyl ring size at the oxazole 2-position affects target binding kinetics, residence time, and selectivity. Procurement of the cyclobutane variant specifically—alongside cyclopropane and unsubstituted analogs—is necessary for complete structure-activity relationship mapping [1][2].

Anticancer Apoptosis Induction Screening: Oxazole-4-Carboxamide Scaffold with Sulfonamide Modification

2-Phenyl-oxazole-4-carboxamide derivatives have been identified as potent apoptosis inducers in cell-based caspase activation HTS assays [1]. CAS 1396626-24-6 extends this scaffold class by incorporating a sulfamoylbenzyl group capable of engaging carbonic anhydrase targets overexpressed in hypoxic tumors (e.g., hCA IX, hCA XII), offering a dual-mechanism opportunity for anticancer screening. The specific combination of the oxazole-4-carboxamide apoptosis-inducing core with the tumor-associated CA-targeting sulfonamide is unique to this compound among commercially available analogs [1][2].

Quote Request

Request a Quote for 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.